molecular formula C19H16BrN3O B14951998 N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B14951998
M. Wt: 382.3 g/mol
InChI Key: XNVVVGFXKYSZMG-WSDLNYQXSA-N
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Description

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both bromophenyl and naphthyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16BrN3O/c20-16-10-8-14(9-11-16)12-22-23-19(24)13-21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,21H,13H2,(H,23,24)/b22-12+

InChI Key

XNVVVGFXKYSZMG-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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